molecular formula C15H18ClFN2O2S B5856961 ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate

ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate

Cat. No. B5856961
M. Wt: 344.8 g/mol
InChI Key: OLKUKQRLEBMRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate is a compound that belongs to the class of thioamides. It has been studied for its potential use in various scientific research applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate in lab experiments is its potential to inhibit the growth of cancer cells. However, there are also some limitations to its use. For example, it may have limited efficacy against certain types of cancer cells and may have toxic effects on normal cells at high concentrations.

Future Directions

There are several future directions for research on ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate. These include:
1. Further studies on its mechanism of action to better understand how it inhibits the growth of cancer cells.
2. Investigation of its potential use in combination with other anti-cancer drugs to enhance its efficacy.
3. Studies on its potential use in other diseases, such as autoimmune disorders and inflammatory diseases.
4. Development of more efficient synthesis methods to produce this compound on a larger scale.
5. Investigation of its potential use in drug delivery systems to improve its bioavailability and reduce toxicity.
In conclusion, this compound is a promising compound that has the potential to be used in various scientific research applications. Its unique chemical properties and potential anti-cancer effects make it an interesting subject for further study. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate involves the reaction of 3-chloro-4-fluoroaniline with carbon disulfide and sodium hydroxide to form the corresponding thioamide. This thioamide is then reacted with ethyl 4-piperidinecarboxylate in the presence of a catalyst to yield the final product.

Scientific Research Applications

Ethyl 1-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-piperidinecarboxylate has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis.

properties

IUPAC Name

ethyl 1-[(3-chloro-4-fluorophenyl)carbamothioyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClFN2O2S/c1-2-21-14(20)10-5-7-19(8-6-10)15(22)18-11-3-4-13(17)12(16)9-11/h3-4,9-10H,2,5-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUKQRLEBMRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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